吡咯酰草胺

概述

描述

科学研究应用

氯吡嘧磺隆在科学研究中具有广泛的应用:

化学: 它被用作模型化合物,用于研究氯化吡啶在各种化学反应中的行为。

生物学: 氯吡嘧磺隆被用于研究除草剂对植物生理和生化的影响。

医学: 目前正在进行研究,以探索氯吡嘧磺隆衍生物在制药方面的潜在用途。

作用机制

生化分析

Biochemical Properties

Clopyralid functions as an auxin mimic, disrupting normal plant growth by mimicking the plant hormone auxin . This herbicide interacts with various biomolecules, including enzymes and proteins involved in cell wall acidification and elongation . At low concentrations, clopyralid stimulates RNA, DNA, and protein synthesis, leading to uncontrolled cell division and disorganized growth . The herbicide’s interaction with these biomolecules ultimately results in the destruction of vascular tissues in susceptible plants .

Cellular Effects

Clopyralid has significant effects on various types of cells and cellular processes. It influences cell function by inducing unregulated cell division and disordered growth, which can lead to the degradation of vascular tissues . Clopyralid affects cell signaling pathways by mimicking auxin, leading to abnormal growth patterns . Additionally, it impacts gene expression by stimulating the synthesis of RNA, DNA, and proteins . These cellular effects contribute to the herbicide’s effectiveness in controlling broadleaf weeds.

Molecular Mechanism

The molecular mechanism of clopyralid involves its role as a synthetic auxin or auxin mimic . By mimicking the plant growth hormone auxin (indole acetic acid), clopyralid causes uncontrolled and disorganized plant growth, leading to plant death . The herbicide binds to auxin receptors, triggering a cascade of events that result in abnormal cell elongation and division . This binding interaction disrupts normal cellular processes and ultimately leads to the destruction of vascular tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clopyralid change over time. The herbicide is known for its persistence in both soil and water systems, depending on environmental conditions . Clopyralid’s stability allows it to remain active for extended periods, leading to long-term effects on cellular function . Studies have shown that clopyralid can persist in the environment for months to years, with microbial metabolism being the primary degradation mechanism . This persistence can result in prolonged exposure and potential impacts on non-target plant species.

Dosage Effects in Animal Models

The effects of clopyralid vary with different dosages in animal models. At low concentrations, clopyralid can stimulate growth by inducing RNA, DNA, and protein synthesis . At higher concentrations, it decreases cell division and growth, leading to plant death . In animal models, clopyralid has been shown to have low mammalian toxicity, with no significant adverse effects observed at typical exposure levels . High doses can lead to cytotoxic and genotoxic effects, as observed in studies on Allium cepa roots .

Metabolic Pathways

Clopyralid is not metabolized in the environment . It remains stable to hydrolysis at environmentally relevant pHs and is not significantly degraded by photodegradation in water . The primary degradation pathway for clopyralid is microbial metabolism in soils and aquatic sediments . This stability and persistence contribute to its effectiveness as a herbicide but also raise concerns about its potential environmental impact.

Transport and Distribution

Clopyralid is highly soluble in water and has a high potential for leaching to groundwater . It is transported within plants through the xylem and phloem, allowing it to reach target tissues and exert its herbicidal effects . Clopyralid’s ability to persist in dead plants and compost can lead to its accumulation in the environment, posing risks to non-target plant species . The herbicide’s transport and distribution are influenced by its chemical properties, including its solubility and volatility .

Subcellular Localization

The subcellular localization of clopyralid involves its interaction with specific cellular compartments and organelles. As an auxin mimic, clopyralid targets the cell wall, leading to acidification and elongation . It also affects the nucleus by stimulating RNA, DNA, and protein synthesis . The herbicide’s localization to these subcellular compartments is essential for its mode of action and effectiveness in controlling broadleaf weeds.

准备方法

合成路线和反应条件: 氯吡嘧磺隆可以通过多种方法合成。 一种常见的方法是将 2-吡啶羧酸氯化,生成 3,6-二氯吡啶-2-羧酸 . 该反应通常需要在受控条件下使用五氯化磷 (PCl5) 或氯化亚砜 (SOCl2) 等氯化剂。

工业生产方法: 在工业生产中,氯吡嘧磺隆通常通过电化学合成法生产。 该方法涉及对吡啶-2-羧酸进行电化学氯化,然后使用膜浓缩和分离技术进行浓缩和提纯 . 最终产品通过多级膜浓缩工艺获得,以确保高纯度 .

化学反应分析

反应类型: 氯吡嘧磺隆会发生各种化学反应,包括:

氧化: 氯吡嘧磺隆在特定条件下可被氧化,生成氯代吡啶衍生物。

还原: 还原反应可将氯吡嘧磺隆转化为氯化程度较低或未氯化的吡啶衍生物。

取代: 氯吡嘧磺隆可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

取代: 氨 (NH3) 或胺等亲核试剂可用于取代反应。

相似化合物的比较

属性

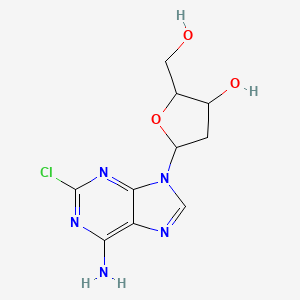

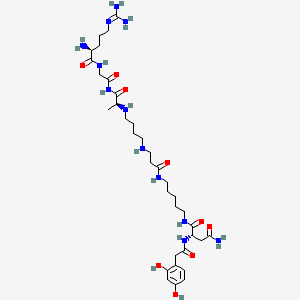

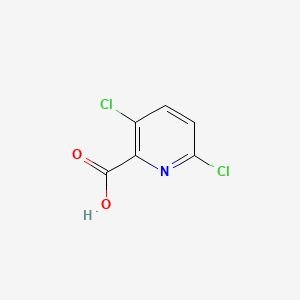

IUPAC Name |

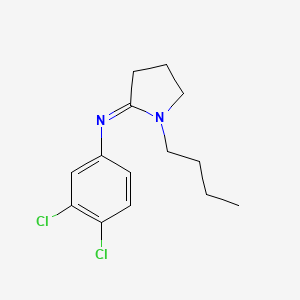

3,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBANNPOLNYSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029221 | |

| Record name | Clopyralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Colorless or white odorless solid; [ICSC] White powder; [MSDSonline], ODOURLESS WHITE OR COLOURLESS CRYSTALS. | |

| Record name | Clopyralid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 7.85X10+3 mg/L (distilled water); 188 g/L at pH 5, 143 g/L ay pH 7; 157 g/L at pH 9, all at 20 °C, Approximately 1000 ppm in water at 25 °C, Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene, Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104, Solubility at 25 °C: acetone > 25 g/100 mL; methanol > 15 g/100 mL; xylene < 0.65 g/100 mL, Solubility in water at 20 °C: poor | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000012 [mmHg], 9.98X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.002 | |

| Record name | Clopyralid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Selective systemic herbicide, absorbed by the leaves and roots, with translocation both acropetally and basipetally, and accumulation in meristematic tissue. Exhibits an auxin type reaction. Acts on cell elongation and respiration. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

1702-17-6 | |

| Record name | Clopyralid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopyralid [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarboxylic acid, 3,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Clopyralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPYRALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10G14M0WDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

151-152 °C | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does clopyralid exert its herbicidal effect?

A1: Clopyralid is a synthetic auxin herbicide that mimics the plant growth hormone indole-3-acetic acid (IAA). [] It disrupts normal plant growth by binding to auxin receptors, leading to uncontrolled and unsustainable growth. [, ] This ultimately results in plant death.

Q2: What are the visible symptoms of clopyralid exposure in susceptible plants?

A2: Clopyralid exposure typically manifests as epinasty (downward bending of leaves), leaf malformations, chlorosis (yellowing of leaves), and ultimately, necrosis (tissue death). [, , , ]

Q3: Is ethylene production involved in clopyralid-induced injury?

A3: Research suggests that while clopyralid can induce ethylene production in susceptible plants like sunflower (Helianthus annuus), this effect is not observed in tolerant species like rapeseed (Brassica napus). [, , ] This suggests that ethylene may play a role in clopyralid injury in some species, but other mechanisms are likely involved.

Q4: How does clopyralid differ from other auxinic herbicides in its effects on corn (Zea mays)?

A4: Studies show that clopyralid is significantly less phytotoxic to corn compared to other auxinic herbicides such as dicamba, 2,4-D, picloram, and fluroxypyr. [] Clopyralid caused minimal damage to corn growth and development, even at higher application rates.

Q5: What is the molecular formula and weight of clopyralid?

A5: Clopyralid is represented by the molecular formula C6H3Cl2NO2 and has a molecular weight of 192.01 g/mol. []

Q6: How does temperature affect the dissipation of clopyralid in soil?

A6: Research indicates that clopyralid dissipation in soil is temperature-dependent. [] Higher temperatures accelerate the breakdown process, with a half-life of 4.1 days at 30°C compared to 46.2 days at 10°C.

Q7: Does shading influence clopyralid degradation in field conditions?

A7: Yes, field studies have demonstrated that clopyralid degradation is significantly slower in shaded areas compared to unshaded areas, likely due to reduced microbial activity and photodegradation. []

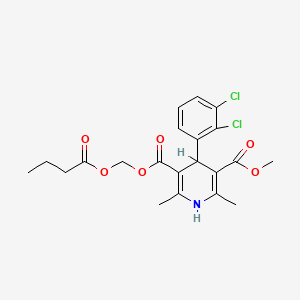

Q8: How does the structure of aminopyralid, a related herbicide, compare to clopyralid, and what are the implications for their herbicidal activity?

A8: Aminopyralid shares a similar pyridine carboxylic acid structure with clopyralid but possesses an amino group instead of a chlorine atom at the 4th position. [] This structural difference contributes to aminopyralid's higher herbicidal activity, requiring lower application rates for similar control levels compared to clopyralid.

Q9: Does the formulation of clopyralid affect its efficacy in controlling honey mesquite (Prosopis glandulosa)?

A9: Studies have shown that mixtures of clopyralid esters with triclopyr esters generally enhance efficacy against honey mesquite compared to individual herbicides. [] For instance, a 1:1 mixture of clopyralid (monoethanolamine salt) and triclopyr (butoxyethyl ester) at 0.28 kg ae ha-1 each achieved high mortality rates.

Q10: How does the formulation of clopyralid affect its absorption by honey mesquite?

A10: Research indicates that carriers like water, diesel oil plus water, or water plus surfactant showed no significant difference in efficacy when used as clopyralid carriers for foliar applications on honey mesquite. []

Q11: Can clopyralid accumulate in compost, and what factors influence this process?

A11: Yes, clopyralid can accumulate in compost, especially when recycled compost is repeatedly used as a bulking agent. [] Moisture content of the recycled compost plays a significant role in this accumulation. Lower moisture content reduces accumulation, and replacing a portion of recycled compost with a different bulking agent can also mitigate excessive buildup.

Q12: What are the recommended practices for managing clopyralid-contaminated grass clippings?

A12: Research suggests a waiting period of up to one year after clopyralid application before using treated grass clippings as compost feedstock. [] This allows for sufficient degradation of the herbicide and minimizes its potential transfer to compost.

Q13: Can clopyralid be taken up by crops from contaminated compost?

A13: Yes, studies have shown that forage corn can absorb clopyralid from soil amended with contaminated compost. [] The rate and extent of uptake depend on factors such as soil type and the use of amendments like activated carbon.

Q14: Has clopyralid resistance been reported in weed species?

A14: Yes, resistance to clopyralid has been reported in various weed species, including yellow starthistle (Centaurea solstitialis) and lawn burweed (Soliva sessilis). [, ] This resistance often arises from the continuous use of clopyralid and other pyridine herbicides.

Q15: What is the mechanism of clopyralid resistance in the identified resistant yellow starthistle population?

A15: The resistant yellow starthistle population exhibits cross-resistance to clopyralid and other auxinic herbicides, including picloram. [] While the exact mechanism remains unclear, studies suggest that it likely involves processes beyond just differences in herbicide uptake, translocation, or metabolism.

Q16: Does the clopyralid-resistant lawn burweed population exhibit cross-resistance to other herbicides?

A16: Yes, the resistant lawn burweed population demonstrates cross-resistance to other auxinic herbicides like dicamba, MCPA, and picloram but not to mecoprop. [] This multiple resistance poses a significant challenge for managing this weed, necessitating alternative strategies like promoting turfgrass competition.

Q17: What analytical techniques are commonly employed for quantifying clopyralid in various matrices?

A17: Gas chromatography with electron capture detection (GC-ECD) is commonly used for quantifying clopyralid residues in soil samples. [] For compost and plant materials, liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been identified as a reliable and sensitive method for clopyralid quantification. []

Q18: Are there alternative herbicides for controlling weeds in situations where clopyralid resistance is a concern?

A18: Yes, alternative herbicides with different modes of action are crucial for managing clopyralid-resistant weeds. For instance, in sugarbeet fields, tank mixtures of clopyralid with desmedipham/phenmedipham plus endothall, and the use of petroleum oil adjuvants have shown promise in controlling Canada thistle (Cirsium arvense). []

Q19: Are there any non-chemical alternatives for managing weeds in strawberry (Fragaria × ananassa) production?

A19: Yes, hand-weeding remains a viable alternative for controlling weeds in strawberry production, particularly for troublesome weeds that escape conventional control methods. [] This method, though labor-intensive, offers a non-chemical approach to weed management.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。